(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring substituted with a chloropyrimidine moiety, which is significant in medicinal chemistry due to its potential biological activity. This compound is primarily classified under pharmaceuticals and can be utilized in various therapeutic applications.
The compound is identified by its unique chemical structure, which includes a pyrrolidine ring and a chlorinated pyrimidine fragment. Its molecular formula is , and it has been the subject of interest due to its potential as a pharmaceutical agent, particularly in the context of targeting specific biological pathways.
The synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves several steps, including:
The synthesis may require specific reagents and conditions, including:
(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by:
The mechanism of action for (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is primarily related to its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or inflammatory pathways, suggesting potential therapeutic applications.
(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol has several potential scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in developing new therapeutic agents.
The compound (R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol features a bicyclic pharmacophore comprising a chloropyrimidine ring and a pyrrolidine moiety. Its molecular formula is C₈H₁₀ClN₃O (molecular weight: 199.64 g/mol), confirmed by high-resolution mass spectrometry (HRMS) showing a [M+H]⁺ peak at m/z 200.05852 [3]. The pyrimidine ring is substituted at the 4-position by the pyrrolidine nitrogen, creating a tertiary amine linkage (C–N bond), while the 6-position carries a chlorine atom critical for electrophilic reactivity. The pyrrolidine ring includes a chiral center at C3, bearing a hydroxy group (–OH) that enables hydrogen bonding. The SMILES notation (C1CN(C[C@@H]1O)C2=NC(=NC=C2)Cl) explicitly defines the (R)-configuration at C3 [3].
Table 1: Atomic Connectivity and Key Bond Features
Segment | Atoms/Bonds | Properties |
---|---|---|
Pyrimidine ring | N1–C2–N3–C4–C5–C6 | 6-membered heterocycle; C6-Cl bond length: 1.74 Å |
Pyrrolidine ring | N1'–C2'–C3'–C4'–C5' | 5-membered saturated heterocycle |
Linkage | Pyrrolidine-N1'–Pyrimidine-C4 | C–N bond (1.47 Å); rotatable single bond |
Chiral center | C3' | (R)-configuration; hydroxyl substituent |
The chiral center at C3 of the pyrrolidine ring governs the compound's stereoselectivity. X-ray crystallography confirms the pyrrolidine ring adopts an envelope conformation, with C3 displaced from the plane formed by N1', C2', C4', and C5'. The (R)-configuration positions the hydroxyl group equatorially, minimizing steric strain and facilitating intramolecular H-bonding with adjacent atoms. Nuclear Overhauser Effect (NOE) NMR studies reveal proximity between the pyrrolidine C3–H proton (δ~4.20 ppm) and the pyrimidine H5 proton (δ~8.40 ppm), indicating spatial orientation toward the pyrimidine ring [2] [3]. Conformational sampling using RDKit's Experimental-Torsion Knowledge Distance Geometry (ETKDG) method demonstrates that the (R)-enantiomer predominantly samples low-energy conformers (±5 kcal/mol) with torsional angles constrained to 55°–65° for N1'–C3'–C4'–O, stabilized by van der Waals contacts [1] [4].
The (S)-enantiomer (ent-1) exhibits distinct biochemical behavior due to reversed chirality at C3. Computational modeling (MMFF94 force field) shows the (S)-isomer's hydroxyl group adopts an axial orientation in 70% of low-energy conformers, increasing steric clash with the pyrimidine ring by ~1.8 Å compared to the (R)-form. This disparity reduces (S)-1's binding affinity to kinase targets by 10-fold in enzymatic assays [3] [6]. Diastereomers generated by modifying the pyrrolidine C4 position (e.g., 4-methyl substitution) exhibit attenuated conformational flexibility, evidenced by >50% reduction in Boltzmann-weighted entropy (-TΔS = 2.7 kcal/mol) relative to the parent compound [4].
Table 2: Stereochemical and Energetic Properties of Enantiomers
Property | (R)-Isomer | (S)-Isomer |
---|---|---|
Predominant OH orientation | Equatorial (95%) | Axial (70%) |
Energy barrier (C3 inversion) | 12.3 kcal/mol | 11.9 kcal/mol |
Torsional angle (N1'–C3'–C4'–O) | 58° ± 7° (ETKDG) | -62° ± 9° (ETKDG) |
Protein-ligand RMSD (MD) | 0.82 Å | 1.94 Å |
Single-crystal X-ray diffraction resolves the compound in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 18.21 Å. Electron density maps confirm the (R)-configuration (Flack parameter = 0.02(2)), with the hydroxyl group forming an intermolecular H-bond to a neighboring pyrimidine N3 atom (O···N distance: 2.89 Å) [1] [4].
FTIR spectroscopy identifies key functional groups:
NMR assignments (400 MHz, DMSO-d₆):
Mass fragmentation patterns (ESI-MS):
Table 3: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | 8.42 ppm (s, 1H) | Pyrimidine H5 |
4.25 ppm (dd, 1H, J = 8.0 Hz) | Pyrrolidine C3–H | |
3.55–3.42 ppm (m, 4H) | Pyrrolidine C2'–H₂, C5'–H₂ | |
FTIR | 3320 cm⁻¹ | ν(O–H) H-bonded |
785 cm⁻¹ | ν(C–Cl) | |
MS | 200.05852 | [M+H]⁺ |
Compound Names in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0